4-bromo-N,N-dibutylbenzenesulfonamide
CAS No.: 6419-78-9
Cat. No.: VC21448256
Molecular Formula: C14H22BrNO2S
Molecular Weight: 348.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6419-78-9 |
---|---|
Molecular Formula | C14H22BrNO2S |
Molecular Weight | 348.3g/mol |
IUPAC Name | 4-bromo-N,N-dibutylbenzenesulfonamide |
Standard InChI | InChI=1S/C14H22BrNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 |
Standard InChI Key | KRQOUMWHFGGVCK-UHFFFAOYSA-N |
SMILES | CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Br |
Canonical SMILES | CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Br |
Introduction
4-Bromo-N,N-dibutylbenzenesulfonamide is an organic compound with the molecular formula C14H22BrNO2S. It belongs to the sulfonamide family, which includes compounds containing a sulfonamide group attached to a benzene ring. This compound is notable for its applications in chemistry, biology, and industry, particularly as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Synthesis Method
The synthesis of 4-bromo-N,N-dibutylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with dibutylamine. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Chemical Reactions and Applications
4-Bromo-N,N-dibutylbenzenesulfonamide undergoes various chemical reactions, including:
-
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
-
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
-
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
These reactions make it a versatile intermediate in organic synthesis.
Biological Activity
This compound has been identified as a potent inhibitor of carbonic anhydrases (CAs), enzymes crucial for various physiological processes. The inhibition constants (K_i) are reported in the subnanomolar to medium nanomolar range, indicating strong biological activity against CAs.
Table 1: Inhibition Constants for Carbonic Anhydrases
Compound | K_i (nM) | Target Enzyme |
---|---|---|
This compound | Subnanomolar | Carbonic Anhydrase II |
Other Sulfonamides | Varies | Various CAs |
Comparative Analysis
To understand the unique properties of 4-bromo-N,N-dibutylbenzenesulfonamide, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Related Compounds
Compound Name | Structure Description | Unique Features |
---|---|---|
4-Bromo-N-butylbenzenesulfonamide | Benzene ring with bromine and sulfonamide group | Common precursor for various derivatives |
4-Bromo-N,N-dimethylbenzenesulfonamide | Methyl groups instead of butyl groups | Different physical and chemical properties |
N-Butylbenzenesulfonamide | Lacks the bromine atom | Altered reactivity and applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume